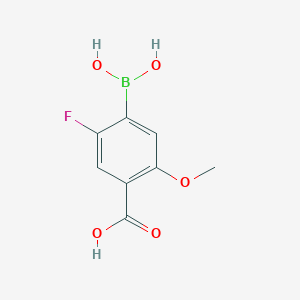
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6ClN3O. This compound is notable for its pyrimidine ring structure, which is a common motif in many biologically active molecules, including nucleotides and various pharmaceuticals. The presence of amino, chloro, and aldehyde functional groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vilsmeier-Haack Reaction: One common method for synthesizing 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group on the pyrimidine ring.
Halogenation and Amination: Another route involves the halogenation of 2-methylpyrimidine followed by amination. This method uses reagents such as chlorine gas for halogenation and ammonia or an amine for the subsequent amination step.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using the Vilsmeier-Haack method due to its efficiency and relatively mild reaction conditions. The process is optimized for high yield and purity, with careful control of temperature and reaction time to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloro group in 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-carboxylic acid.
Reduction: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-methanol.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde serves as a key intermediate for the synthesis of more complex heterocyclic compounds. It is used in the preparation of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is studied for its potential biological activities. Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of dyes and pigments due to its ability to form stable colored compounds.
Mecanismo De Acción
The biological activity of 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is primarily due to its ability to interact with nucleic acids and proteins. The amino and aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can inhibit the replication of viruses or the growth of bacteria and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-chloro-2-methylpyrimidine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2-Amino-4,6-dichloropyrimidine: Contains two chloro groups, which can undergo multiple substitution reactions.
4-Amino-2-methylpyrimidine-5-carbaldehyde: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
4-amino-6-chloro-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6ClN3O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H2,8,9,10) |
Clave InChI |
YEGNUOUHPTXCSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)
![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)


![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)
